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molecular formula C8H8ClNO5S B8440987 2-Chloro-5-nitrophenyl hydroxyethyl sulfone CAS No. 100983-92-4

2-Chloro-5-nitrophenyl hydroxyethyl sulfone

Cat. No. B8440987
M. Wt: 265.67 g/mol
InChI Key: NIBRDOKDTKLINO-UHFFFAOYSA-N
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Patent
US04992589

Procedure details

58.75 g of potassium carbonate are added at 22° C. to a suspension of 132.85 g of 2-chloro-5-nitrophenyl hydroxyethyl sulfone in 100 ml of water and 80 g of 2-mercaptoethanol in the course of 1.5 hours, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then filtrated with suction, and the filter residue is washed with water until neutral. Drying these gives 124.3 g of 2-β-hydroxyethylmercapto-5-nitrophenyl hydroxyethyl sulfone having a melting point of 116°-118° C. (purity about 99%), which corresponds to a yield of 81% of theory, relative to starting 2-chloro-5-nitrophenyl hydroxyethyl sulfone.
Quantity
58.75 g
Type
reactant
Reaction Step One
Quantity
132.85 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][CH2:8][CH2:9][S:10]([C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1Cl)(=[O:12])=[O:11].[SH:23][CH2:24][CH2:25][OH:26]>O>[OH:7][CH2:8][CH2:9][S:10]([C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1[S:23][CH2:24][CH2:25][OH:26])(=[O:12])=[O:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
58.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
132.85 g
Type
reactant
Smiles
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
80 g
Type
reactant
Smiles
SCCO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtrated with suction
WASH
Type
WASH
Details
the filter residue is washed with water until neutral
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying these gives 124.3 g of 2-β-hydroxyethylmercapto-5-nitrophenyl hydroxyethyl sulfone having a melting point of 116°-118° C. (purity about 99%), which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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